molecular formula C17H21N3O3 B2539469 N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide CAS No. 338963-40-9

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide

Cat. No.: B2539469
CAS No.: 338963-40-9
M. Wt: 315.373
InChI Key: YQMDDNMKBQBJII-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, an isoxazole ring, and a pyrrolidinylacetamide moiety, which contribute to its diverse chemical behavior and potential utility in research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of a β-keto ester with hydroxylamine to form the isoxazole core. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the isoxazole derivative with 2-(1-pyrrolidinyl)acetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The isoxazole ring can be reduced under specific conditions to form an isoxazoline or an isoxazolidine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents are commonly used.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of isoxazoline or isoxazolidine derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-hydroxyphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide
  • N-{[3-(4-formylphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide
  • N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide

Uniqueness

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the isoxazole ring provides a rigid and planar structure, which can be crucial for binding to specific molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-22-14-6-4-13(5-7-14)16-10-15(23-19-16)11-18-17(21)12-20-8-2-3-9-20/h4-7,10H,2-3,8-9,11-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMDDNMKBQBJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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